molecular formula C27H33N5O3S B12010863 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide CAS No. 497169-62-7

2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12010863
CAS No.: 497169-62-7
M. Wt: 507.6 g/mol
InChI Key: RMXGBBSTNMSZMH-USHMODERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the hydrazide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the hydrazide moiety can yield corresponding amines.

Scientific Research Applications

2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor or a ligand for receptor binding studies. In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its binding affinity and specificity towards certain enzymes or receptors. The hydrazide moiety may also play a role in its biological activity by forming hydrogen bonds or other interactions with target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazole derivatives, sulfanyl-containing molecules, or hydrazide-based compounds. Each of these compounds may have distinct properties and applications, but the specific combination of functional groups in 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide provides it with unique reactivity and potential for diverse applications.

Properties

CAS No.

497169-62-7

Molecular Formula

C27H33N5O3S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C27H33N5O3S/c1-18-10-12-20(13-11-18)26-30-31-27(32(26)22-8-6-5-7-9-22)36-17-25(33)29-28-19(2)21-14-15-23(34-3)24(16-21)35-4/h10-16,22H,5-9,17H2,1-4H3,(H,29,33)/b28-19-

InChI Key

RMXGBBSTNMSZMH-USHMODERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)N/N=C(/C)\C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)NN=C(C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.